N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide
Overview
Description
N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a methoxy group, a nitro group, and an isopropyl group attached to a benzamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the nitro-methoxy benzene derivative with an isopropyl-substituted benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The benzamide can participate in nucleophilic substitution reactions, where the methoxy or nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Reduction: N-(4-amino-2-methoxyphenyl)-4-(propan-2-yl)benzamide.
Oxidation: N-(4-hydroxy-2-nitrophenyl)-4-(propan-2-yl)benzamide.
Substitution: Depending on the nucleophile, various substituted benzamides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(propan-2-yl)benzamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(4-nitrophenyl)-4-(propan-2-yl)benzamide: Lacks the methoxy group, which can affect its reactivity and interactions.
N-(4-methoxy-2-nitrophenyl)benzamide: Lacks the isopropyl group, which may influence its solubility and pharmacokinetics.
Uniqueness
N-(4-methoxy-2-nitrophenyl)-4-(propan-2-yl)benzamide is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can create a balance that influences its overall properties.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(2)12-4-6-13(7-5-12)17(20)18-15-9-8-14(23-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPRKLSUUJQTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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